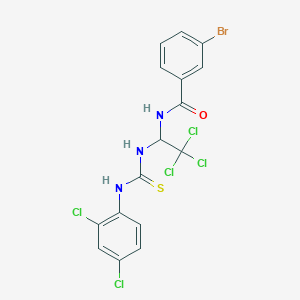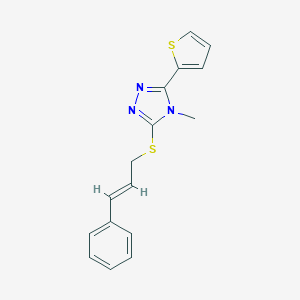
SALOR-INT L473359-1EA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SALOR-INT L473359-1EA is a complex organic compound with the molecular formula C17H13BrCl3N3OS. This compound is known for its unique structure, which includes multiple halogen atoms and a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L473359-1EA typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base to form an intermediate. This intermediate is then reacted with 2,4-dichloroaniline and a thiocarbonyl reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L473359-1EA undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
SALOR-INT L473359-1EA is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of SALOR-INT L473359-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
- 3-bromo-N-(1-(3-(4-bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)benzamide
- 4-bromo-N-(2,2,2-trichloro-1-(2,3-dichloro-phenylamino)-ethyl)benzamide
Uniqueness
SALOR-INT L473359-1EA is unique due to its specific combination of halogen atoms and the benzamide core. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance .
Properties
Molecular Formula |
C16H11BrCl5N3OS |
|---|---|
Molecular Weight |
550.5g/mol |
IUPAC Name |
3-bromo-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl5N3OS/c17-9-3-1-2-8(6-9)13(26)24-14(16(20,21)22)25-15(27)23-12-5-4-10(18)7-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27) |
InChI Key |
SDEVDBUOBQGEFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(2-chlorophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B383721.png)
![5-(2H-chromen-3-ylmethylene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383724.png)
![2-(4-bromophenyl)-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383727.png)
![1-allyl-5-bromo-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B383729.png)
![5-(3,4-dimethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383730.png)
![N-(2,5-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383731.png)
![6-bromo-4,5,5-trimethyl-N-(1-naphthyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383732.png)
![6-bromo-N-(2,3-dichlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383733.png)
![6-bromo-4,5,5-trimethyl-N-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383735.png)
![6-bromo-N-(4-chlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383737.png)
![Methyl 4-{[(6-bromo-4,5,5-trimethylbicyclo[2.1.1]hex-1-yl)carbonyl]amino}benzoate](/img/structure/B383739.png)

![6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383742.png)
![1-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B383744.png)
